molecular formula C23H24N4 B15108946 N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15108946
M. Wt: 356.5 g/mol
InChI Key: ULGRNDQCXYOILY-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidin-7-amine derivative characterized by a benzyl group at the 7-amino position, a methyl group at C2, a phenyl group at C3, and an isopropyl substituent at C3. The structural diversity of these compounds—dictated by substituents at C3, C5, and the 7-amino group—plays a critical role in modulating biological activity, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

N-benzyl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4/c1-16(2)20-14-21(24-15-18-10-6-4-7-11-18)27-23(25-20)22(17(3)26-27)19-12-8-5-9-13-19/h4-14,16,24H,15H2,1-3H3

InChI Key

ULGRNDQCXYOILY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in new compounds with different functional groups .

Scientific Research Applications

N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations at the C3 and C5 Positions

The C3 and C5 positions are pivotal for anti-mycobacterial activity. Key analogs and their substituents are summarized below:

Compound ID C3 Substituent C5 Substituent Biological Activity (MIC90, μM) Key Reference
Target Phenyl Isopropyl Not reported -
32 4-Fluorophenyl 4-Fluorophenyl 0.16 (M. tb H37Rv)
33 4-Fluorophenyl p-Tolyl 0.31
34 4-Fluorophenyl 4-Methoxyphenyl 0.62
35 4-Fluorophenyl 4-Isopropylphenyl 0.31

Key Findings :

  • Fluorination at C3 (e.g., 4-fluorophenyl) enhances potency, as seen in compounds 32–35, which exhibit MIC90 values ≤0.62 μM . The target compound’s unsubstituted phenyl group at C3 may reduce affinity compared to fluorinated analogs.
  • At C5, bulky substituents like isopropyl (target compound) or 4-isopropylphenyl (compound 35) are tolerated, but electron-donating groups (e.g., 4-methoxyphenyl in 34) correlate with reduced activity .
Variations at the 7-Amino Position

The 7-amino group’s substituent influences solubility, metabolic stability, and target engagement:

Compound ID 7-Amino Substituent hERG IC50 (μM) Microsomal Stability (T1/2, min) Key Reference
Target Benzyl Not reported Not reported -
47 (6-Methylpyridin-2-yl)methyl >30 23 (human)
48 (6-Methoxypyridin-2-yl)methyl >30 25
49 (6-(Dimethylamino)pyridin-2-yl)methyl >30 28

Key Findings :

  • Pyridinylmethyl substituents (e.g., compounds 47–49) improve metabolic stability (T1/2 >20 min in human liver microsomes) and minimize hERG channel inhibition (IC50 >30 μM), critical for reducing cardiac toxicity .
Structural Analogues with Modified C2 and C5 Substituents

Additional analogs highlight the impact of C2 and C5 modifications:

Compound ID C2 Substituent C5 Substituent 7-Amino Substituent Activity Notes Key Reference
16 Trifluoromethyl Methyl 3-Methylbutyl Anti-inflammatory potential
12 - Propyl 2-(4-Morpholinyl)ethyl Angiotensin II inhibition
17 - Propyl 4-Chlorophenyl Not reported

Key Findings :

  • Trifluoromethyl groups at C2 (compound 16) may enhance metabolic resistance due to fluorine’s electronegativity .
  • Propyl substituents at C5 (compounds 12, 17) are less potent than isopropyl (target compound) or aryl groups in anti-mycobacterial contexts .

Biological Activity

N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological properties. The synthesis of such compounds often involves multi-step reactions, including cyclization and functional group modifications. For instance, a copper-catalyzed approach has been developed for synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines, enhancing their therapeutic potential .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, this compound has shown promising results in inhibiting cancer cell proliferation. For example:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including MDA-MB-231 (human breast cancer) and others.
  • Inhibition Results : The compound demonstrated significant growth inhibition at specific concentrations during MTT assays, with IC50 values indicating effective cytotoxicity .

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In silico studies have suggested that these compounds can effectively bind to CDK2, disrupting its function and leading to cell cycle arrest .

Other Biological Activities

Beyond anticancer properties, this compound may also exhibit anti-inflammatory and antiviral activities. Research indicates that related pyrazolo[1,5-a]pyrimidines have shown efficacy in reducing inflammation through inhibition of NF-kB pathways . Additionally, some derivatives have been explored for their potential in treating viral infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line / Target IC50 Value (µM) Mechanism
AnticancerMDA-MB-231Varies (specific data needed)CDK inhibition
Anti-inflammatoryVarious<50NF-kB pathway inhibition
AntiviralViral targetsSpecific data neededViral replication inhibition

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Anticancer Trials : In a study involving a library of synthesized pyrazolo derivatives, several compounds were screened for their ability to inhibit cancer cell growth. Results indicated that while some compounds had limited efficacy against breast cancer cells, others showed promise in different cancer types.
  • Inflammation Models : In vivo models demonstrated that certain derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. Characterization methods :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl group integration at δ 4.5–5.0 ppm for N–CH₂–Ph) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected ~400–450 g/mol based on similar structures) .

Structural Analysis and Functional Group Reactivity

Q: How do functional groups in this compound influence its reactivity, and what experimental strategies mitigate side reactions? A: Key functional groups and their reactivities:

  • Benzylamine (position 7) : Prone to oxidation; stabilize using inert atmospheres (N₂/Ar) and avoid strong oxidizing agents .
  • Pyrimidine core : Susceptible to nucleophilic attack at electron-deficient positions. Protect reactive sites using Boc groups during synthesis .
  • Isopropyl group (position 5) : Steric hindrance may slow reactions; microwave-assisted synthesis improves reaction kinetics for bulky substituents .

Q. Mitigation strategies :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during multi-step syntheses .
  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent pyrimidine ring hydrolysis .

Advanced Analytical Techniques for Data Validation

Q: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound? A: Contradictions often arise from:

  • Tautomerism : Pyrazolo-pyrimidine cores exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to identify dominant tautomers .
  • Crystallographic ambiguity : X-ray diffraction (single-crystal) resolves positional uncertainties. For example, analogous compounds show C–N bond lengths of 1.33–1.37 Å .
  • Mass spectral noise : High-resolution MS (HRMS) with <5 ppm error distinguishes isotopic peaks from impurities .

Q. Validation workflow :

Cross-validate NMR with 2D techniques (COSY, HSQC) .

Compare experimental X-ray data with DFT-optimized structures (e.g., using Gaussian09) .

Biological Activity and Structure-Activity Relationships (SAR)

Q: What methodologies identify the biological targets of this compound, and how do substituents modulate activity? A: Key approaches:

  • Enzyme inhibition assays : Test against kinases (e.g., CDK9) using fluorescence polarization. Analogous pyrazolo-pyrimidines show IC₅₀ values <1 µM .
  • Cellular assays : Evaluate anticancer activity via MTT assays (e.g., IC₅₀ for breast cancer cell lines: ~2–10 µM) .

Q. SAR insights :

  • Benzyl group (position 7) : Enhances blood-brain barrier penetration; replace with hydrophilic groups (e.g., dimethylaminoethyl) to reduce neurotoxicity .
  • Isopropyl (position 5) : Bulky substituents improve target selectivity by occupying hydrophobic pockets in enzymes .

Stability and Degradation Under Experimental Conditions

Q: How should researchers assess and mitigate degradation during in vitro or in vivo studies? A: Degradation pathways include:

  • Oxidative deamination : Monitor via HPLC; stabilize with antioxidants (e.g., ascorbic acid) .
  • Hydrolysis : Pyrimidine ring cleavage occurs at pH >8; use buffered solutions (PBS, pH 7.4) .

Q. Accelerated stability testing :

  • Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days. Analyze degradation products via LC-MS .

Computational Modeling for Mechanism Elucidation

Q: What computational tools predict binding modes and pharmacokinetic properties? A:

  • Docking studies : Use AutoDock Vina to simulate interactions with kinase domains (e.g., ATP-binding sites). Analogous compounds show ∆G values <−8 kcal/mol .
  • ADMET prediction : SwissADME estimates logP ~3.5 (optimal for CNS penetration) and moderate bioavailability (50–60%) .

Validation : Compare computed binding affinities with surface plasmon resonance (SPR) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.